

# Application Note: Efficacy Profiling of 4-Dodecyl-2,6-dimethylmorpholine

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-Dodecyl-2,6-dimethylmorpholine

CAS No.: 1704-28-5

Cat. No.: B154377

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## Introduction & Compound Profile

**4-Dodecyl-2,6-dimethylmorpholine** (DDM) is a lipophilic amine structurally related to the agricultural fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine).[1] While Dodemorph features a bulky cyclododecyl ring, DDM possesses a linear 12-carbon (lauryl) alkyl chain.[2] This structural distinction shifts its physicochemical profile, enhancing its surfactant properties and membrane-penetrating capabilities while retaining the core morpholine pharmacophore known for inhibiting sterol biosynthesis.[2]

This guide provides a rigorous framework for evaluating DDM's efficacy as an antimicrobial agent, specifically targeting its dual mechanism of action: ergosterol biosynthesis inhibition (fungistatic) and membrane disruption (bactericidal/fungicidal).[2]

## Chemical Identity

Property	Detail
IUPAC Name	4-dodecyl-2,6-dimethylmorpholine
CAS Registry	86594-17-4 (specific isomer) / 91315-15-0 (mixture)
Formula	C <sub>18</sub> H <sub>37</sub> NO
MW	283.49 g/mol
Solubility	Soluble in Ethanol, DMSO, Chloroform; Poorly soluble in water.[1][3]
Safety Class	Corrosive (H314), Acute Tox (H302).[2] Handle with PPE.

## Mechanism of Action (MOA)[1]

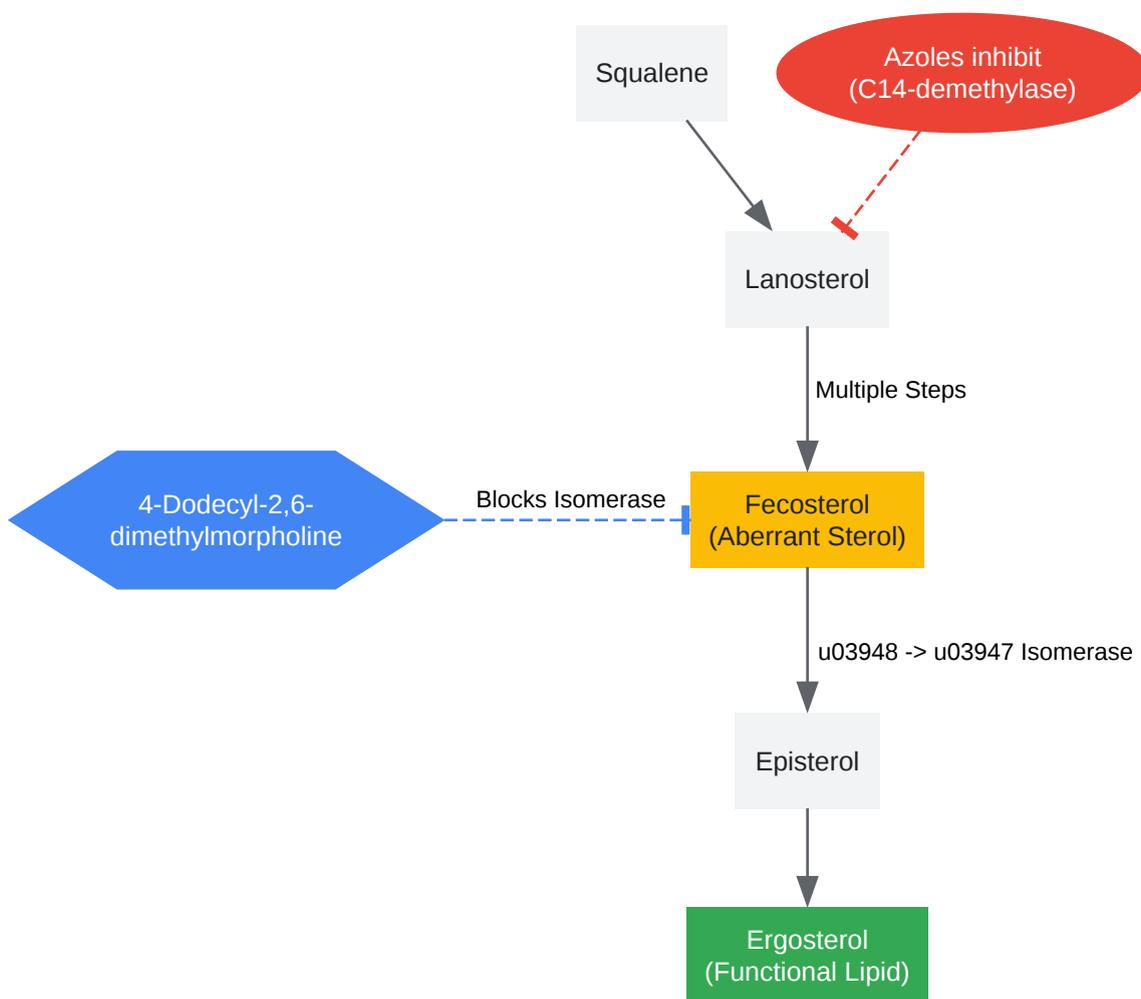
To validate efficacy, one must confirm the mechanism.[2] Morpholines are Class II Sterol Biosynthesis Inhibitors (SBIs).[2] Unlike azoles (which target

-demethylase), morpholines target two downstream enzymes in the ergosterol pathway:

- -Reductase (ERG24)
- -Isomerase (ERG2)

Inhibition leads to the accumulation of aberrant sterols (ignosterol, fecosterol) which disrupt membrane fluidity and function.[2]

## Visualization: The Morpholine Target Pathway



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Figure 1: Site of action for Morpholine derivatives within the fungal sterol biosynthesis pathway.  
[2] DDM blockade leads to the accumulation of Fecosterol.[2]

## Pre-Validation: Stock Preparation[1]

Critical Causality: DDM is highly lipophilic.[2] Improper solubilization will result in micro-emulsions, leading to erratic MIC data due to the "reservoir effect" where drug aggregates rather than dispersing.[2]

- Solvent Selection: Use DMSO (Dimethyl Sulfoxide) for biological assays.[2] It dissolves DDM effectively and is compatible with cell culture up to 0.5% v/v.[2]
- Stock Concentration: Prepare a 10 mg/mL (approx. 35 mM) master stock.

- Weigh: 100 mg DDM.[2]
- Dissolve: Add 10 mL sterile DMSO.[2] Vortex for 2 minutes.
- Storage: Aliquot into amber glass vials (DDM is light sensitive). Store at -20°C. Stable for 3 months.

## Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Standard: Modified CLSI M27 (Fungi) and M07 (Bacteria).

### Materials

- Test Organisms: *Candida albicans* (ATCC 90028) for antifungal; *Staphylococcus aureus* (ATCC 29213) for antibacterial.[2]
- Media: RPMI 1640 (buffered with MOPS) for fungi; Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[2]
- Plate: 96-well round-bottom polypropylene plate (prevents binding of lipophilic DDM).[2]

### Step-by-Step Methodology

- Inoculum Prep:
  - Culture organisms overnight.[2] Adjust optical density (OD<sub>625</sub>) to 0.08–0.1 (equivalent to 0.5 McFarland).
  - Dilute 1:100 in assay media to achieve CFU/mL.[2]
- Compound Dilution:
  - Add 100 µL media to columns 2–12.[2]

- Add 200  $\mu\text{L}$  of starting concentration (e.g., 128  $\mu\text{g}/\text{mL}$ ) to column 1.[2]
- Perform serial 2-fold dilutions from column 1 to 10.[2] Discard 100  $\mu\text{L}$  from column 10.
- Column 11: Growth Control (Cells + DMSO only).[2]
- Column 12: Sterility Control (Media only).[2]
- Incubation:
  - Add 100  $\mu\text{L}$  of standardized inoculum to wells 1–11.
  - Bacteria:[2][4][5] 37°C for 16–20 hours.
  - Fungi:[2] 35°C for 24–48 hours.[2]
- Readout:
  - Visual: MIC is the lowest concentration with no visible turbidity.[2]
  - Spectrophotometric: Read  $\text{OD}_{600}$ . MIC defined as inhibition compared to growth control.[2]
- MBC/MFC Determination:
  - Plate 10  $\mu\text{L}$  from the MIC well and the two concentrations above it onto agar plates.
  - Incubate 24 hours.
  - MBC/MFC is the concentration killing of the initial inoculum.[2]

## Protocol B: Mechanistic Validation (Sterol Quantitation)

Objective: Confirm DDM acts via sterol pathway inhibition rather than non-specific toxicity.

Rationale: If DDM works as predicted, treated fungal cells will show a depletion of Ergosterol and an accumulation of Fecosterol or Igosterol.[2]

## Workflow

- Treatment:
  - Inoculate *C. albicans* in 50 mL Sabouraud Dextrose Broth.
  - Treat with DDM at 0.5  
MIC (sub-lethal stress induces pathway accumulation).[2]
  - Incubate with shaking (200 rpm) for 16 hours.
- Saponification & Extraction:
  - Harvest cells (centrifuge 3000 x g, 5 min). Wash with PBS.[2]
  - Resuspend pellet in 3 mL alcoholic KOH (25g KOH + 35 mL sterile water, brought to 100 mL with Ethanol).
  - Vortex and heat at 85°C for 1 hour (hydrolyzes esters).
  - Extraction: Add 1 mL n-heptane. Vortex vigorously. Centrifuge. Collect the upper heptane layer (contains non-saponifiable lipids/sterols).[2]
- Analysis (GC-MS):
  - Inject 1 µL of heptane extract into GC-MS.
  - Column: DB-5ms or equivalent non-polar capillary column.[2]
  - Temperature Program: 150°C (1 min)  
280°C (at 20°C/min)  
Hold 10 min.

- Data Interpretation:
  - Control: Peak at Retention Time (RT) matching Ergosterol standard.[2]
  - DDM Treated: Reduction of Ergosterol peak; appearance of new peaks at slightly different RT (Fecosterol/Ignosterol).[2]

## Protocol C: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure DDM is not a general toxin. Calculate the Selectivity Index (

).[2] Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.[2]

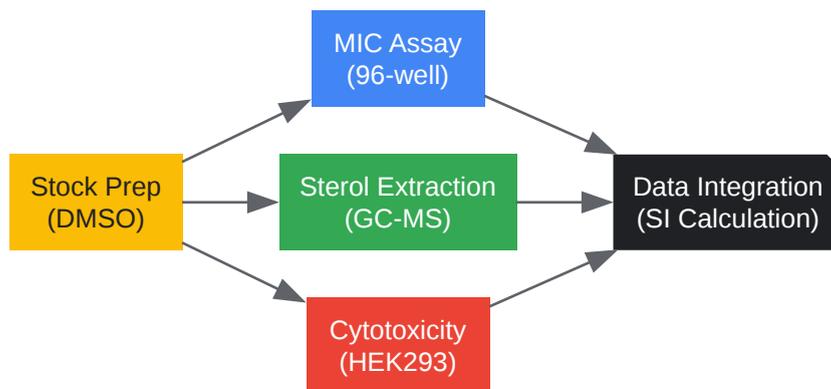
### Methodology

- Seeding: Seed cells at  
  
cells/well in a 96-well tissue culture plate. Incubate 24h to adhere.
- Treatment:
  - Replace media with 100  $\mu$ L fresh media containing DDM (range: 0.1 to 100  $\mu$ g/mL).[2]
  - Incubate 24 hours at 37°C, 5% CO<sub>2</sub>.
- Viability Assay (CCK-8 / MTT):
  - Add 10  $\mu$ L CCK-8 reagent (WST-8) to each well.[2]
  - Incubate 1–4 hours until orange dye develops.
  - Measure Absorbance at 450 nm.[2]
- Calculation:  
  
[2]
  - Plot log(concentration) vs. Viability to determine

[2]

## Data Presentation & Analysis

### Experimental Workflow Summary



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Figure 2: Integrated workflow for efficacy and safety profiling.

## Reporting Results Table

Parameter	Definition	Target Criteria (Lead Candidate)
MIC	Min. Inhibitory Conc.	
MFC	Min. Fungicidal Conc.	
IC <sub>50</sub>	Cytotox.[2] Inhibitory Conc.	
SI	Selectivity Index ( )	(Ideally )
Sterol Shift	% Ergosterol Reduction	reduction at sub-MIC

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- To cite this document: BenchChem. [Application Note: Efficacy Profiling of 4-Dodecyl-2,6-dimethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at:

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